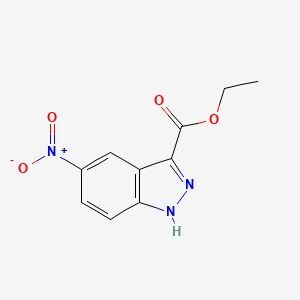
Ethyl 5-nitro-1H-indazole-3-carboxylate
Cat. No. B1337966
Key on ui cas rn:
78155-85-8
M. Wt: 235.2 g/mol
InChI Key: XQCDWVWONSFMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07632831B2
Procedure details


The conversion of ethyl indazole-3-acid to 5-nitroindazole-3-carboxylic acid is essentially the same method as described for methyl 3-nitrobenzoic acid: Kamm, O.; Segur, J. B. Org. Syn. Coll. Vol 1. 1941, 372. Ethyl indazole-3-carboxylate (73.7 mmol) was dissolved in 20 mL concentrated sulfuric acid and the reaction mixture was cooled to 0° C. A mixture of concentrated sulfuric acid (12 mL) and 70% nitric acid (12 mL) was added dropwise over the course of 1 h. The mixture was stirred for an additional 1 h at 0° C. and was poured onto of crushed ice (200 g). The solid was collected by vacuum filtration, washed with several portions of water and dried in vacuo. The dried solid was suspended in 250 mL acetonitrile and the mixture was heated at reflux for 2 h. The mixture was allowed to cool to room temperature and the solid was collected and dried in vacuo to provide ethyl 5-nitroindazole-3-carboxylate (53%) as a colorless solid. The ester was added to a solution of 10 N sodium hydroxide and the suspension was warmed to 60° C. After 2 h the solution was allowed to cool to room temperature and was acidified to pH ˜2. The precipitated solids were collected by filtration, washed with water, and dried to provide the acid as a light yellow solid. The acid was coupled with 1,4-diazabicyclo[3.2.2]nonane according to procedure A.
[Compound]
Name
ethyl indazole-3-acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Five



Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[C:7]2[C:13]([OH:15])=[O:14])([O-:3])=[O:2].[CH3:16][C:17]1C([N+]([O-])=O)=CC=CC=1C(O)=O.N1C2C(=CC=CC=2)C(C(OCC)=O)=N1.[N+]([O-])(O)=O>S(=O)(=O)(O)O>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[C:7]2[C:13]([O:15][CH2:16][CH3:17])=[O:14])([O-:3])=[O:2]
|
Inputs


Step One
[Compound]
|
Name
|
ethyl indazole-3-acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
73.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1N=C(C2=CC=CC=C12)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for an additional 1 h at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over the course of 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with several portions of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
